molecular formula C25H22FNO5S B282370 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282370
M. Wt: 467.5 g/mol
InChI Key: CKPODIRSIBBIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as "FL-2" and belongs to the class of pyrrolidinones.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory activity, which may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential to induce apoptosis in cancer cells. This makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta plaques. Additionally, further research could be done to explore its potential as an anti-cancer agent, as well as its potential use in the treatment of other diseases and conditions.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-fluoroacetophenone with 3,4-dimethoxyphenethylamine in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with 2-thiophenecarboxylic acid and trifluoroacetic anhydride to obtain the final product.

Scientific Research Applications

1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta plaques.

properties

Molecular Formula

C25H22FNO5S

Molecular Weight

467.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22FNO5S/c1-31-18-10-5-15(14-19(18)32-2)11-12-27-22(16-6-8-17(26)9-7-16)21(24(29)25(27)30)23(28)20-4-3-13-33-20/h3-10,13-14,22,29H,11-12H2,1-2H3

InChI Key

CKPODIRSIBBIDZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.